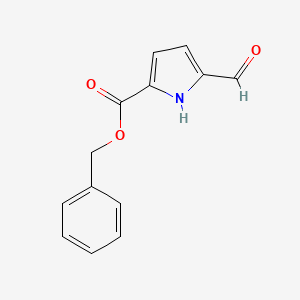

Benzyl 5-formyl-1H-pyrrole-2-carboxylate

Overview

Description

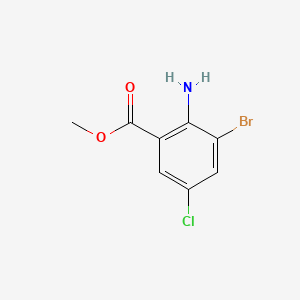

Benzyl 5-formyl-1H-pyrrole-2-carboxylate (BFPC) is a versatile organic compound used in a wide variety of laboratory experiments and applications. It is a cyclic compound with a five-membered ring containing a nitrogen atom and a carboxyl group. BFPC is a colorless solid at room temperature, and it is soluble in most organic solvents. BFPC has been extensively studied in the past few decades due to its unique properties and potential applications in the fields of organic synthesis, medicinal chemistry, and other areas.

Scientific Research Applications

Natural Source Isolation

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . This suggests that these compounds play a significant role in various biological processes.

Diabetes Research

The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates that Py-2-C derivatives, including Benzyl 5-formyl-1H-pyrrole-2-carboxylate, could be important in diabetes research and potential treatment strategies.

Chemical Production

Py-2-C derivatives can be chemically produced by the strong acid-catalyzed condensation of glucose and amino acid derivatives in vitro . This suggests potential applications in chemical synthesis and manufacturing.

Biological Functionality

Molecules containing the Py-2-C skeleton are suggested to have various biological functions . While the specifics are not detailed, this opens up a wide range of potential research applications in biology and medicine.

Cancer Research

Some Py-2-C derivatives have exhibited good cytotoxic activity against some cancer cell lines . This suggests potential applications in cancer research and treatment.

Synthesis of Complex Molecules

Benzyl 5-formyl-1H-pyrrole-2-carboxylate could potentially be used as a building block in the synthesis of more complex molecules . This could be useful in various fields, including drug development and materials science.

Mechanism of Action

Target of Action

It’s worth noting that pyrrole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activity.

Mode of Action

Pyrrole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 22924 , which could influence its bioavailability and pharmacokinetic behavior.

Result of Action

Given the broad range of biological activities associated with pyrrole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it could potentially be stable under a variety of environmental conditions.

properties

IUPAC Name |

benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-11-6-7-12(14-11)13(16)17-9-10-4-2-1-3-5-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHDCJQRTCXNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10775479 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

CAS RN |

183172-57-8 | |

| Record name | Benzyl 5-formyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10775479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)